15-(Benzyloxy)pentadecan-2-OL
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Overview
Description
15-(Benzyloxy)pentadecan-2-OL is a chemical compound with the molecular formula C22H38O2 It is an organic compound that features a benzyloxy group attached to a pentadecan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(Benzyloxy)pentadecan-2-OL typically involves the reaction of a pentadecan-2-ol derivative with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
15-(Benzyloxy)pentadecan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 15-(benzyloxy)pentadecan-2-one.
Reduction: Formation of 15-hydroxypentadecan-2-OL.
Substitution: Formation of various substituted pentadecan-2-OL derivatives.
Scientific Research Applications
15-(Benzyloxy)pentadecan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 15-(Benzyloxy)pentadecan-2-OL involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pentadecanol: A structurally similar compound with a hydroxyl group at the second carbon of a pentadecane chain.
6,10,14-Trimethylpentadecan-2-OL: Another similar compound with additional methyl groups at positions 6, 10, and 14.
Uniqueness
15-(Benzyloxy)pentadecan-2-OL is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in its simpler analogs.
Properties
CAS No. |
918876-00-3 |
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Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
15-phenylmethoxypentadecan-2-ol |
InChI |
InChI=1S/C22H38O2/c1-21(23)16-12-9-7-5-3-2-4-6-8-10-15-19-24-20-22-17-13-11-14-18-22/h11,13-14,17-18,21,23H,2-10,12,15-16,19-20H2,1H3 |
InChI Key |
BMUJXTNEBLLGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
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